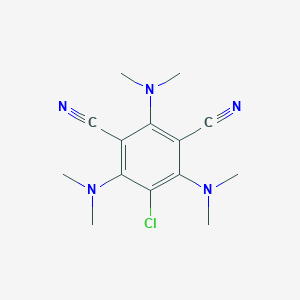
5-Chloro-2,4,6-tris(dimethylamino)benzene-1,3-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2,4,6-tris(dimethylamino)benzene-1,3-dicarbonitrile is a complex organic compound characterized by its multiple functional groups, including chloro, dimethylamino, and cyano groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,4,6-tris(dimethylamino)benzene-1,3-dicarbonitrile typically involves multiple steps, starting with the chlorination of a suitable precursor
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that require precise control of reaction conditions, such as temperature, pressure, and the use of catalysts. The process involves the use of specialized equipment to ensure the purity and yield of the final product.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) or metal hydrides such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often require strong nucleophiles or electrophiles, depending on the specific reaction pathway.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
科学研究应用
Chemistry: In chemistry, 5-Chloro-2,4,6-tris(dimethylamino)benzene-1,3-dicarbonitrile is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile reagent in organic synthesis.
Biology: In biological research, this compound can be used as a fluorescent probe or a molecular marker due to its unique spectral properties. It can help in studying cellular processes and molecular interactions.
Medicine: In the medical field, the compound has potential applications in drug development. Its ability to interact with various biological targets makes it a candidate for the synthesis of new therapeutic agents.
Industry: In industry, the compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism by which 5-Chloro-2,4,6-tris(dimethylamino)benzene-1,3-dicarbonitrile exerts its effects involves its interaction with specific molecular targets. The cyano groups can act as electron-withdrawing groups, influencing the reactivity of the compound. The dimethylamino groups can participate in hydrogen bonding and other interactions, affecting the compound's behavior in biological systems.
Molecular Targets and Pathways: The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact molecular targets and pathways involved depend on the context of its application.
相似化合物的比较
2,4,6-Tris(dimethylamino)phenol
5-Bromo-2-chloro-4-(dimethylamino)pyrimidine
Uniqueness: 5-Chloro-2,4,6-tris(dimethylamino)benzene-1,3-dicarbonitrile is unique due to its combination of chloro, dimethylamino, and cyano groups, which provide it with distinct chemical and physical properties compared to similar compounds. Its versatility and reactivity make it a valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
5-chloro-2,4,6-tris(dimethylamino)benzene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN5/c1-18(2)12-9(7-16)13(19(3)4)11(15)14(20(5)6)10(12)8-17/h1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCHZPWCDVBQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=C(C(=C1C#N)N(C)C)Cl)N(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
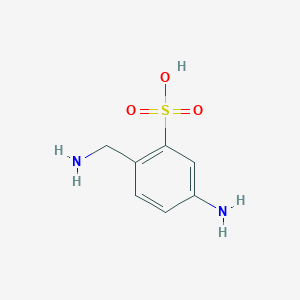
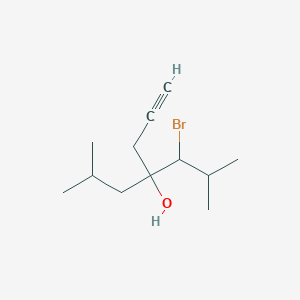
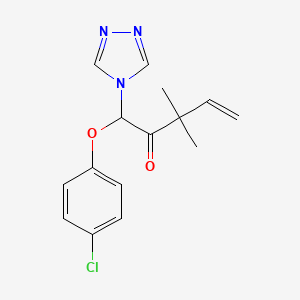
![3-Benzyl-benzo[e][1,3]oxazine-2,4-dione](/img/structure/B8043830.png)
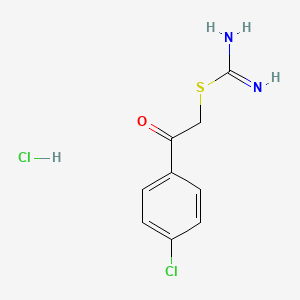
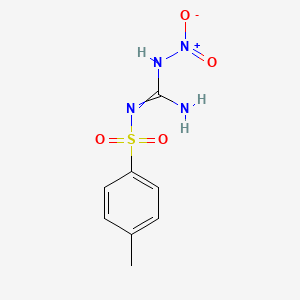
![Ethyl 2-oxo-2-[(3-oxo-1,4-benzoxazin-4-yl)amino]acetate](/img/structure/B8043866.png)

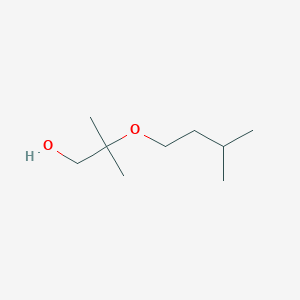
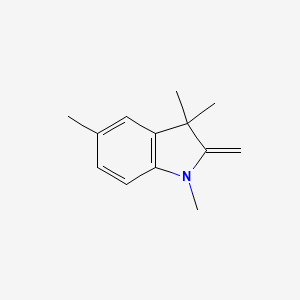
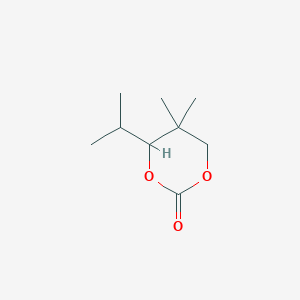
![Ethyl 2-[ethoxycarbonyl-(4-oxo-1,2,3-benzotriazin-3-yl)amino]acetate](/img/structure/B8043882.png)
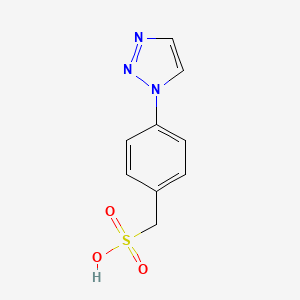
![3-(4,8-Dichloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile](/img/structure/B8043895.png)
